molecular formula C36H38F3N3O3 B2388353 BACE-2 Inhibitor CAS No. 1676107-08-6

BACE-2 Inhibitor

カタログ番号 B2388353
CAS番号: 1676107-08-6
分子量: 617.713
InChIキー: KQGVKXJLEHXBDS-CBHGIOBQSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BACE-2 Inhibitors are potent and highly selective human β-secretase 2 inhibitors . They are designed specifically to interact with the S2′-site of β-secretase 2, providing significant selectivity over β-secretase (BACE 1) and cathepsin D . BACE 2 is implicated in type 2 diabetes .


Synthesis Analysis

The design, synthesis, and evaluation of very potent and selective β-secretase 2 inhibitors are described in the literature . The inhibitors were designed specifically to interact with the S2′-site of β-secretase 2 .


Molecular Structure Analysis

The inhibitors were designed to interact specifically with the S2′-site of β-secretase 2 . This interaction provides significant selectivity over β-secretase (BACE 1) and cathepsin D . Further structural analysis can be found in the referenced literature .

科学的研究の応用

Alzheimer's Disease Treatment

BACE-1, closely related to BACE-2, has been identified as a promising target for the treatment of Alzheimer's disease. It functions in the pathway leading to the production and deposition of amyloid-β peptide (Aβ), a key factor in Alzheimer's pathology. BACE1 inhibitors, by impacting this pathway, show potential in reducing Aβ and rescuing cognitive decline in Alzheimer's models. Structural design strategies have led to the development of various inhibitors, some of which have entered clinical trials (Ghosh & Osswald, 2014).

Computational Design of Inhibitors

Advancements in computational methods have significantly contributed to the design of BACE-1 inhibitors. These methods include in silico modelling validated through crystal structures of complexes with inhibitors, redocking, and cross-docking. The computational approach has aided in the efficient design of non-peptidic inhibitors, an important direction in the search for anti-Alzheimer’s drugs (Bajda et al., 2014).

Analysis of BACE Inhibitors

Studies have explored the binding of various BACE-1 inhibitors using techniques like comparative binding energy analysis. This approach provides valuable insights into the interaction dynamics between inhibitors and the enzyme, aiding in the development of more effective inhibitors. The focus has been on understanding how these inhibitors interact with key residues of BACE-1 (Liu et al., 2012).

Drug Repurposing for BACE-1 Inhibition

Drug repurposing is an emerging approach in the search for BACE-1 inhibitors. By applying data-mining methods based on molecular frameworks, researchers have identified existing drugs that could potentially inhibit BACE-1, a key enzyme in Alzheimer's disease progression. This method has identified several compounds already in trials targeting BACE-1 inhibition (Ion et al., 2018).

作用機序

BACE-2 inhibitors prevent the production of synaptotoxic amyloid-β (Aβ) peptides . They are responsible for the proteolytic processing of the amyloid precursor protein (APP), leading to the generation and extracellular release of beta-cleaved soluble APP . This is a critical step in the etiology of Alzheimer’s disease and Down syndrome .

将来の方向性

Despite setbacks in clinical trials with BACE inhibitors, some researchers believe that these inhibitors are worth another look and that they could provide a simpler and cheaper alternative to long-term immunotherapy . It is suggested that future clinical trials aimed at prevention of Aβ build-up in the brain should aim for a moderate CNS exposure of BACE inhibitors to avoid side effects on synaptic function .

特性

IUPAC Name

1-N-[(2S,3R)-3-hydroxy-1-phenyl-4-[[3-(trifluoromethyl)phenyl]methylamino]butan-2-yl]-3-N,5-dimethyl-3-N-[(1R)-1-phenylethyl]benzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38F3N3O3/c1-24-17-29(21-30(18-24)35(45)42(3)25(2)28-14-8-5-9-15-28)34(44)41-32(20-26-11-6-4-7-12-26)33(43)23-40-22-27-13-10-16-31(19-27)36(37,38)39/h4-19,21,25,32-33,40,43H,20,22-23H2,1-3H3,(H,41,44)/t25-,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGVKXJLEHXBDS-CBHGIOBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C)C(C)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(CNCC4=CC(=CC=C4)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)C(=O)N(C)[C@H](C)C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)[C@@H](CNCC4=CC(=CC=C4)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BACE-2 Inhibitor

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。